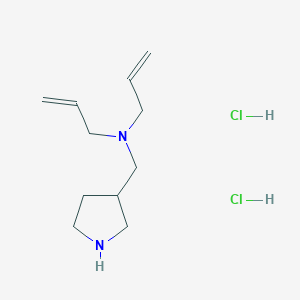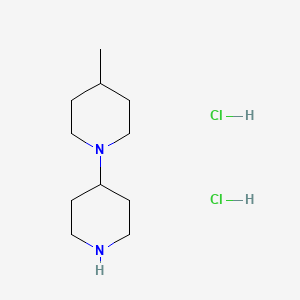
盐酸 n-苄基-n-(3-吡咯烷基甲基)-1-乙胺
描述
N-Benzyl-n-(3-pyrrolidinylmethyl)-1-ethanamine dihydrochloride, also known as BEME, is a drug that has been studied for its potential use in laboratory experiments and scientific research. BEME is a synthetic compound that is structurally similar to the neurotransmitter dopamine, and is believed to have similar effects on the body and brain. BEME has been studied for its ability to modulate dopamine receptors and has been shown to have potential applications in the treatment of Parkinson’s disease, depression, anxiety, and addiction.
科学研究应用
配合物中的配体交换和自旋态平衡
- 已对含有类似化合物的配合物及其配体交换和自旋态平衡进行了研究。例如,具有 N-苄基-1,1-二(吡啶-2-基)-N-(吡啶-2-基甲基)甲胺等配体的配合物在水溶液中显示出不同物种和自旋态之间的平衡,这对于水中的 DNA 裂解等应用非常重要 (Draksharapu 等人,2012 年)。
在酶促反应中的作用
- 在生物工程领域,N-苄基-3-吡咯烷酮等化合物已用于酶促反应中,以生产药物的手性构件,表明这些化合物在药物合成中的潜力 (山田-小野寺等人,2007 年)。
在晶体结构分析中的应用
- 对类似化合物晶体结构的研究提供了对分子排列和分子间相互作用的见解,这对于理解材料特性和设计新材料至关重要 (Aydın 等人,2017 年)。
抗氧化和抗有丝分裂活性
- 对吡啶-1,3,4-噻二唑-席夫碱衍生物(包括与 n-苄基-n-(3-吡咯烷基甲基)-1-乙胺相关的化合物)的研究显示出有希望的抗氧化和抗有丝分裂活性,表明在药理学和医学中的潜在应用 (Pund 等人,2022 年)。
固态和溶液表征
- 对与 n-苄基-n-(3-吡咯烷基甲基)-1-乙胺密切相关的配体在固态和溶液中的表征提供了对其手性和构象性质的见解,这对于配位化学中的应用非常重要 (Canary 等人,1998 年)。
属性
IUPAC Name |
N-benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-2-16(12-14-8-9-15-10-14)11-13-6-4-3-5-7-13;;/h3-7,14-15H,2,8-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEOVIBTRUSOIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCNC1)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl (2S,4S)-4-[2-bromo-4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424719.png)
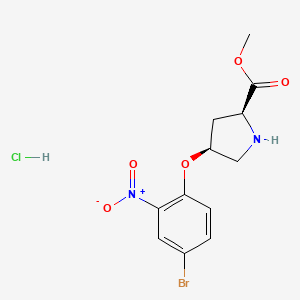
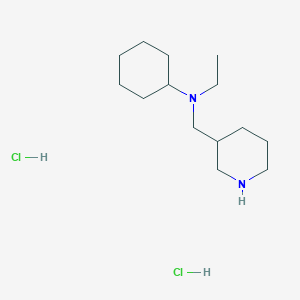
![2-[Methyl(3-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1424722.png)

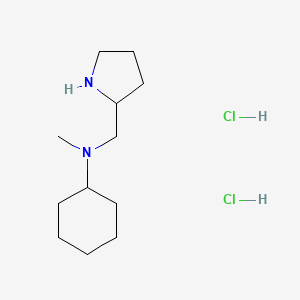

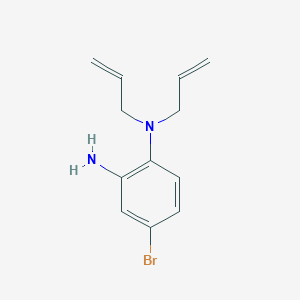
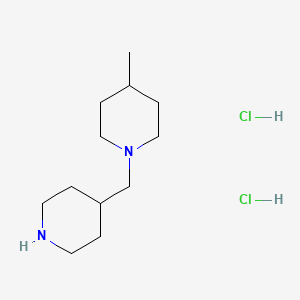

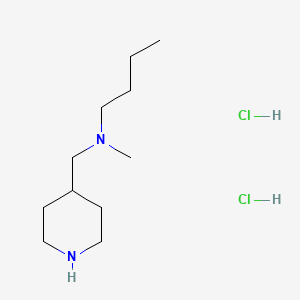
![n-Methyl-n-[2-(4-piperidinyl)ethyl]-1-butanamine dihydrochloride](/img/structure/B1424733.png)
